molecular formula C14H22N2O B13260965 (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide

Cat. No.: B13260965
M. Wt: 234.34 g/mol
InChI Key: MTDRXQDDWPFCEW-YUZLPWPTSA-N
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Description

IUPAC Nomenclature Conventions for Chiral Benzamide Derivatives

The systematic naming of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide follows IUPAC guidelines for substituted amides and chiral centers. The parent structure is a pentanamide, a five-carbon chain with a terminal amide group. Key substituents include an amino group at position 2, a benzyl group on the amide nitrogen, and methyl groups on both the amide nitrogen (N-methyl) and carbon 3 (C3-methyl).

According to IUPAC rules for amides (P-66.1.1.1.1.3), the suffix “-carboxamide” is used when the amide group is attached to a non-aromatic parent structure. However, for substituted derivatives with multiple alkyl or aryl groups on nitrogen, prefixes like N-alkyl or N-aryl are employed. The (2S) stereodescriptor specifies the absolute configuration at carbon 2, prioritized using the Cahn-Ingold-Prelog (CIP) hierarchy.

Table 1: IUPAC Nomenclature Breakdown

Component Description
Parent chain Pentanamide (5-carbon chain with amide at position 1)
Substituents 2-amino, N-benzyl, N-methyl, 3-methyl
Stereochemistry (2S) configuration at carbon 2
Full name (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide

The benzyl group (N-benzyl) is treated as a substituent on the amide nitrogen, while the methyl groups at N and C3 are listed alphabetically. The amino group at C2 introduces a secondary functional group, requiring numerical localization.

Stereochemical Configuration Analysis: (2S) Absolute Configuration Determination

The (2S) designation arises from the spatial arrangement of substituents around the chiral center at carbon 2. CIP prioritization assigns the highest priority to the amino group (-NH~2~), followed by the methylene group (-CH~2~), the methyl group (-CH~3~), and the hydrogen atom.

Determination Methods:

  • X-ray Crystallography : Resolves bond angles and spatial orientation directly.
  • Optical Rotation : Compares observed rotation with known enantiomers.
  • NMR Spectroscopy : Uses chiral derivatizing agents (e.g., Mosher’s acid) to assign configuration via diastereomeric splitting patterns.

For this compound, the (2S) configuration indicates that the amino group, methylene chain, and methyl group occupy positions 1, 2, and 3 in a counterclockwise arrangement when viewed from the highest-priority group.

Equation 1: CIP Priority Ranking at Carbon 2
$$
\text{Priority order: } -\text{NH}2 > -\text{CH}2\text{C(O)N(Bn)(Me)} > -\text{CH}(\text{CH}_3) > -\text{H}
$$
This hierarchy confirms the (S) configuration when the lowest-priority group (H) is oriented away from the observer.

Comparative Structural Analysis with Related N-Benzyl Secondary Amides

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide shares structural motifs with pharmacologically active benzamides but differs in substitution patterns.

Table 2: Structural Comparison with N-Benzyl Amides

Compound Substituents Biological Activity
Metoclopramide N-benzyl, methoxy, ethylamino Antiemetic, prokinetic
Cisapride N-benzyl, methoxy, piperidinyl Gastrointestinal motility agent
Target Compound N-benzyl, 2-amino, N,3-dimethyl Not reported

Key distinctions include:

  • Amino Group : The 2-amino substituent introduces potential hydrogen-bonding interactions absent in analogs like metoclopramide.
  • Methyl Groups : The N,3-dimethyl configuration reduces steric hindrance compared to bulkier substituents in cisapride.
  • Chirality : Unlike many N-benzyl amides with planar amide bonds, this compound’s (2S) center creates a stereochemical environment that may influence receptor binding.

The absence of electron-withdrawing groups (e.g., methoxy in cisapride) suggests distinct electronic properties, potentially altering solubility or metabolic stability.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide

InChI

InChI=1S/C14H22N2O/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10,15H2,1-3H3/t11?,13-/m0/s1

InChI Key

MTDRXQDDWPFCEW-YUZLPWPTSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

General Multi-step Synthesis Approach

A widely reported synthetic route involves:

  • Starting from (2S)-2-amino-3-methylpentanoic acid or its derivatives as the chiral backbone.
  • Protection of the amino group if necessary.
  • Formation of the amide bond via coupling with benzylamine or benzylamine derivatives.
  • Introduction of the N,3-dimethyl substitution pattern through selective alkylation or reductive amination.
  • Deprotection steps to yield the final compound.

This approach ensures stereochemical control and high purity of the final amide product.

Amide Bond Formation Techniques

Amide bond formation is the critical step in synthesizing (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide. Common methods include:

  • Carbodiimide-mediated coupling: Using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of catalysts like DMAP (4-dimethylaminopyridine) to activate carboxylic acids for nucleophilic attack by amines.
  • Direct coupling from carboxylic acids: Recent advances allow direct amide bond formation from carboxylic acids and amines under mild conditions, sometimes catalyzed photochemically or with surfactants to improve yield and selectivity.
  • Use of activated esters or acid chlorides: These intermediates react readily with benzylamine derivatives to form the amide bond efficiently.

N-Benzylation and Alkylation

The N-benzyl group is introduced via:

  • Direct reaction of the amide nitrogen with benzyl halides under basic conditions.
  • Reductive amination of the corresponding amide with benzaldehyde derivatives.
  • Use of benzylamine as a nucleophile in the coupling step.

The 3-methyl substitution on the pentanamide backbone is typically introduced by starting from 3-methyl-substituted amino acids or through selective alkylation of intermediates.

Industrial and Laboratory Scale Preparation

Industrial Synthesis

Industrial-scale synthesis employs:

  • Automated continuous flow reactors to optimize reaction times and yields.
  • High-purity starting materials and reagents.
  • Stringent quality control including chiral HPLC to ensure enantiomeric purity.
  • Use of hydrochloride salt form ((2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride) for enhanced stability and solubility.

Laboratory Synthesis

Laboratory methods emphasize:

  • Stepwise synthesis with purification at each stage.
  • Use of chromatographic techniques to isolate and purify intermediates.
  • Characterization by NMR, mass spectrometry, and optical rotation to confirm structure and stereochemistry.

Data Table: Summary of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Starting material preparation (2S)-2-amino-3-methylpentanoic acid or derivatives Chiral backbone with stereochemical integrity
2 Amide bond formation EDC, DMAP, benzylamine, DMF, room temperature Efficient coupling with high yield
3 N-Benzylation or reductive amination Benzyl halide or benzaldehyde, base or reducing agent Selective N-benzyl substitution
4 Purification Column chromatography, recrystallization High purity product, retention of (2S) configuration
5 Conversion to hydrochloride salt (optional) HCl in suitable solvent Enhanced solubility and stability

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(2S,3S)-2-Amino-N-benzyl-3-methylpentanamide (CAS No. Not Provided)
  • Structure : Differs by a single methyl group at the 3-position instead of dimethyl substitution.
  • Stereochemistry (2S,3S) may alter enantioselectivity in biological systems .
(2S,3S)-2-Acetamido-3-methylpentanamide (CAS No. 56711-06-9)
  • Structure: Replaces the amino group with an acetamido moiety.
  • Key Differences : The acetyl group enhances metabolic stability but reduces basicity, impacting solubility and interactions with cationic binding sites .
(S)-2-Amino-3-methylbutanamide (CAS No. 4540-60-7)
  • Key Differences : Simplified structure reduces molecular weight (116.16 g/mol) and lipophilicity, likely diminishing blood-brain barrier penetration compared to the target compound .
(2S)-2-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-propanamide (CAS No. 65970-58-3)
  • Structure : Features diethoxyethyl and phenylethyl substituents.

Quantitative Structural Comparisons

The Tanimoto similarity index (threshold >0.8) identifies compounds with shared structural motifs, such as benzyl groups, amide linkages, and branched alkyl chains . For example:

  • The target compound shares high similarity with (2S,3S)-2-amino-N-benzyl-3-methylpentanamide due to overlapping benzyl and amino-pentanamide motifs.
  • Lower similarity is observed with simpler amides like (S)-2-amino-3-methylbutanamide, which lacks aromaticity and complex branching .

Physicochemical and Bioactivity Profiles

Table 1: Key Properties of (2S)-2-Amino-N-benzyl-N,3-dimethylpentanamide and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted LogP* Bioactivity Clustering
Target Compound C₁₄H₂₂N₂O 234.34 N-Benzyl, N,3-dimethyl 2.8 Amidase inhibitors
(2S,3S)-2-Acetamido-3-methylpentanamide C₈H₁₆N₂O₂ 172.23 Acetamido, 3-methyl 0.9 Protease substrates
(S)-2-Amino-3-methylbutanamide C₅H₁₂N₂O 116.16 3-methyl -1.2 Neurotransmitter analogs

*LogP values estimated using QSRR models .

Observations :
  • Lipophilicity: The target compound’s higher LogP (2.8) suggests greater membrane permeability compared to hydrophilic analogues like (S)-2-amino-3-methylbutanamide (LogP -1.2).
  • Bioactivity : Clustering analysis indicates that benzyl-containing amides (e.g., target compound) are grouped with amidase inhibitors, while simpler amides align with neurotransmitter analogs .

Implications for Drug Design

  • Steric Effects : Dimethyl substitution in the target compound may enhance target selectivity but reduce solubility.
  • Chirality : The S-configuration at the 2-position is critical; enantiomeric pairs (e.g., R-configuration) could exhibit divergent pharmacological profiles .
  • Functional Groups : Benzyl and methyl groups balance lipophilicity and metabolic stability, making the compound a viable lead for central nervous system (CNS) targets .

Biological Activity

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide, also known by its CAS number 1956376-84-3, is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide is characterized by a benzyl group attached to a dimethylated pentanamide backbone. Its molecular formula is C13_{13}H19_{19}N2_2O, and it has a molecular weight of 219.31 g/mol. The compound's stereochemistry and functional groups contribute to its biological interactions.

PropertyValue
Molecular FormulaC13_{13}H19_{19}N2_2O
Molecular Weight219.31 g/mol
CAS Number1956376-84-3
SolubilitySoluble in organic solvents

Research indicates that (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide exhibits significant biological activity through various mechanisms. It has been studied for its potential role as a modulator in cellular signaling pathways, particularly those involving apoptosis and cell proliferation.

  • Apoptosis Modulation : The compound has been shown to influence apoptotic pathways, potentially through the inhibition of specific proteasome activities, which are crucial for protein degradation and cell cycle regulation .
  • Mutagenicity Studies : Related compounds have demonstrated mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), suggesting that benzylation may contribute to DNA damage and subsequent biological consequences . This highlights the need for further investigation into the safety profile of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide.

Case Studies

Several studies have explored the biological implications of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide:

  • Study on DNA Interaction : A study investigated the interaction of benzylating agents with DNA and found that compounds similar to (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide could induce mutations due to their ability to alkylate DNA bases .
  • Proteasome Inhibition : Another research highlighted the compound's potential as a proteasome inhibitor, which could lead to therapeutic applications in cancer treatment by promoting apoptosis in malignant cells .

Table 2: Summary of Biological Activities

ActivityFindings
ApoptosisModulates apoptotic pathways through proteasome inhibition
MutagenicityInduces mutations in bacterial models
Cellular SignalingAffects signaling pathways related to cell growth and death

Synthesis Methods

The synthesis of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide can be achieved through various methods involving amide formation from corresponding amines and carboxylic acids or their derivatives. A notable approach includes:

  • Photomicellar Catalysis : Recent advancements in synthetic methodologies have utilized photomicellar systems to enhance the yield of amide formation reactions under mild conditions .

Table 3: Synthesis Overview

MethodDescription
Photomicellar CatalysisUtilizes light irradiation in micellar media for amide synthesis
Traditional Amide FormationReaction between amines and carboxylic acids

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